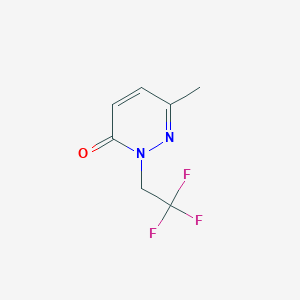
1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a derivative of diaryl ureas, which are significant in medicinal chemistry due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been synthesized and evaluated for antiproliferative activity against various cancer cell lines, indicating the relevance of such compounds in cancer research .
Synthesis Analysis
The synthesis of related diaryl urea derivatives involves computer-aided design to optimize the structure for biological activity. The synthesis process typically includes the formation of the urea linkage between an aryl and a pyridinylmethoxyphenyl moiety. The specific methods and reagents used in the synthesis are not detailed in the provided papers, but the general approach is likely to involve stepwise construction of the molecule with careful purification and characterization at each stage .
Molecular Structure Analysis
The molecular structure of diaryl ureas, including the compound , is characterized by the presence of an aryl group and a pyridinyl group connected through a urea linkage. This structure is crucial for the interaction with biological targets, such as enzymes or receptors. The presence of substituents like chloro, methoxy, and pyrazolyl groups can significantly influence the binding affinity and specificity of the compound towards its biological targets .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions depending on their substituents and reaction conditions. The urea moiety itself is relatively stable, but the aryl and pyridinyl groups can participate in electrophilic substitution reactions, especially when activated by electron-donating or withdrawing groups. The specific chemical reactions that 1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo are not discussed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas depend on their molecular structure. Properties such as solubility, melting point, and stability are influenced by the nature and position of substituents on the aryl rings. The presence of a chloro and methoxy group, for instance, could affect the compound's hydrophobicity and its interaction with solvents. The papers provided do not give specific details on the physical and chemical properties of the compound .
Relevant Case Studies
While the provided papers do not mention case studies involving the exact compound, they do provide insights into the biological evaluation of similar diaryl urea derivatives. For instance, compound 7u, a diaryl urea derivative, demonstrated potent inhibitory activity against A549 and HCT-116 cancer cell lines, comparable to the positive-control sorafenib. This suggests that the compound may also possess significant antiproliferative effects, warranting further investigation .
Scientific Research Applications
Hydrogen-Bonded Chains
- Molecules of related compounds with chloro, methyl, and methoxyphenyl groups are linked into chains by hydrogen bonds. These studies highlight the significance of hydrogen bonding in molecular structures (Trilleras et al., 2005).
Isomorphism and Structural Analysis
- Research on isomorphous structures, such as those with chloro and methyl substituents, demonstrate the chlorine-methyl exchange rule. These findings are crucial in understanding molecular isomorphism (Swamy et al., 2013).
Antimicrobial Properties
- Novel derivatives containing chlorophenoxy and methoxy phenyl groups have been synthesized and evaluated for antimicrobial properties. This research contributes to the development of new antimicrobial agents (Rani et al., 2014).
Synthesis and Molecular Structure
- Studies on the synthesis and molecular structure of compounds with similar functionalities reveal insights into regiospecific synthesis and the role of spectroscopic techniques in identifying molecular structures (Kumarasinghe et al., 2009).
Computational Studies
- Computational studies, including density-functional-theory (DFT) calculations, are used to understand the properties of related pyrazole derivatives. These studies are essential for predicting the behavior of these compounds in various conditions (Shen et al., 2012).
Hydrogel Formation
- The formation of hydrogels from related urea compounds in acidic conditions demonstrates the potential for creating materials with tunable physical properties (Lloyd & Steed, 2011).
Herbicide Intermediates
- The compound's derivatives serve as key intermediates in the synthesis of herbicides, highlighting its application in agricultural chemistry (Zhou Yu, 2002).
Corrosion Inhibition
- Pyrazole derivatives, including those with chloro and methoxyphenyl groups, have been studied for their corrosion inhibition properties on mild steel. This has implications for industrial applications in protecting metals (Yadav et al., 2015).
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-24-11-14(10-22-24)13-5-12(7-20-9-13)8-21-18(25)23-16-6-15(19)3-4-17(16)26-2/h3-7,9-11H,8H2,1-2H3,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLJVZWSYKQXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-2-methoxyphenyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

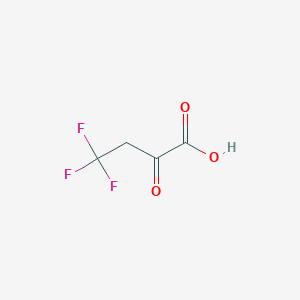
![4-cyano-N-[(3,5-dimethyl-4-isoxazolyl)methyl]benzamide](/img/structure/B3007284.png)
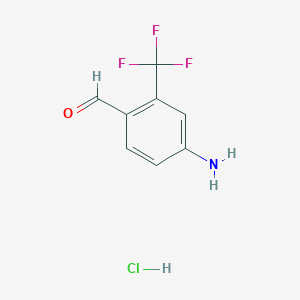
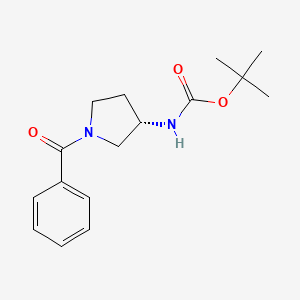
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B3007290.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-3-ethoxybenzamide](/img/structure/B3007292.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)


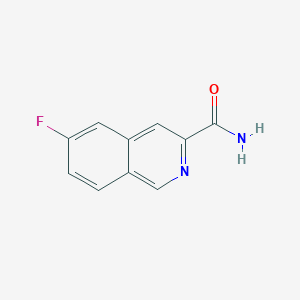
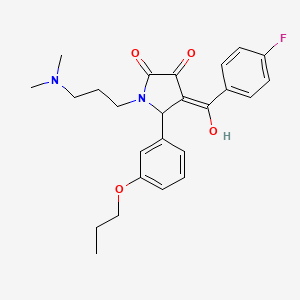
![1-Methyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3007303.png)
